N,N-dimethylthiophene-3-carboxamide

Catalog No.
S1912662
CAS No.
59906-37-5
M.F
C7H9NOS
M. Wt
155.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethylthiophene-3-carboxamide

CAS Number

59906-37-5

Product Name

N,N-dimethylthiophene-3-carboxamide

IUPAC Name

N,N-dimethylthiophene-3-carboxamide

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

InChI

InChI=1S/C7H9NOS/c1-8(2)7(9)6-3-4-10-5-6/h3-5H,1-2H3

InChI Key

CMZHFIPCSRETSP-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CSC=C1

Canonical SMILES

CN(C)C(=O)C1=CSC=C1
  • Organic synthesis: N,N-dimethylthiophene-3-carboxamide possesses a functional group combination (thiophene ring, amide) commonly found in various organic molecules. Researchers might investigate its use as a building block or intermediate in the synthesis of more complex organic compounds with desired properties [].
  • Material science: The aromatic thiophene ring and the amide group in N,N-dimethylthiophene-3-carboxamide could potentially contribute to interesting electrical or optical properties. Researchers might explore its application in the development of novel conducting polymers or organic semiconductors [].
  • Medicinal chemistry: The presence of the heterocyclic thiophene ring and the amide functionality provides some structural similarity to known bioactive molecules. However, there is no current research available on N,N-dimethylthiophene-3-carboxamide specifically for medicinal purposes. Researchers might investigate the molecule for potential biological activity in various assays, but further studies would be required for any therapeutic development [].

N,N-dimethylthiophene-3-carboxamide is a heterocyclic organic compound characterized by the presence of a thiophene ring and an amide functional group. Its chemical formula is C7H9NOSC_7H_9NOS, and it features a dimethyl group attached to the nitrogen atom of the amide. The compound is notable for its potential applications in various fields, including medicinal chemistry and material science.

, including:

  • Microwave-Assisted Reactions: This compound can react with iso- and isothiocyanates under microwave irradiation, leading to the formation of thieno[2,3-d]pyrimidine derivatives .
  • Cross-Coupling Reactions: It can be involved in copper-catalyzed cross-coupling reactions, which are useful for synthesizing amides and other derivatives .
  • Formation of Cyclopalladated Complexes: The compound can undergo cyclopalladation, yielding palladium complexes that are valuable in catalysis .

Research indicates that N,N-dimethylthiophene-3-carboxamide exhibits various biological activities. For instance, derivatives of this compound have shown potential as anti-cancer agents and may possess antimicrobial properties. The specific mechanisms of action are still under investigation, but the structural features contribute to its bioactivity.

The synthesis of N,N-dimethylthiophene-3-carboxamide involves multiple steps:

  • Preparation from Dimethylcarbamyl Chloride: The initial step involves reacting dimethylcarbamyl chloride with a thiophene derivative in the presence of a base such as lithium diisopropylamide to form the desired amide .
  • Extraction and Purification: The product is typically extracted using organic solvents like ether or benzene, followed by drying over magnesium sulfate and purification via column chromatography .
  • Yield: The synthesis can yield approximately 42% to 70%, depending on the conditions used during the reaction .

N,N-dimethylthiophene-3-carboxamide has several applications:

  • Pharmaceuticals: It serves as a building block for various pharmaceutical compounds due to its biological activity.
  • Material Science: The compound is explored for its properties in organic electronics and as a precursor for functional materials.
  • Catalysis: Its derivatives are utilized in catalytic processes owing to their ability to form stable complexes with metals.

Studies on N,N-dimethylthiophene-3-carboxamide's interactions with other molecules reveal its potential in drug design and development. Investigations into its binding affinities with biological targets have shown promising results, indicating that modifications to its structure can enhance its efficacy and selectivity.

Several compounds share structural similarities with N,N-dimethylthiophene-3-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
N,N-dimethylthiophene-2-carboxamideSimilar thiophene ringDistinct position of the carboxamide group
2-amino-4,5-dimethylthiophene-3-carboxamideContains an amino groupExhibits different reactivity patterns
N,N-diethylthiophene-3-carboxamideEthyl groups instead of methylVarying steric effects affecting reactivity
N-methylthiophene-3-carboxamideLacks the second methyl groupDifferent solubility and stability profiles

N,N-dimethylthiophene-3-carboxamide's unique combination of structural features—including the specific placement of the dimethyl and carboxamide groups—distinguishes it from these similar compounds, influencing its chemical behavior and biological activity.

N,N-dimethylthiophene-3-carboxamide exhibits remarkable thermal stability characteristics that are fundamental to its physicochemical profile. Comprehensive thermal analysis studies have demonstrated that this compound maintains structural integrity at elevated temperatures, with thermal decomposition onset occurring above 270°C under inert atmospheric conditions [1]. This exceptional thermal stability places it within the category of thermally robust organic compounds, comparable to other heterocyclic carboxamides that exhibit similar decomposition patterns.

The thermal decomposition kinetics of N,N-dimethylthiophene-3-carboxamide follow a multi-stage degradation pathway typical of amide-containing heterocycles. Under controlled thermal analysis conditions, the compound demonstrates a first decomposition stage between the 5% mass loss temperature and approximately 540°C, characterized by two to three distinct thermal steps [1]. The initial decomposition step occurs between the onset temperature and 334°C with a maximum decomposition rate at 298-301°C, accompanied by a mass loss ranging from 36.9% to 40.0% [1]. This temperature range and comparable mass loss values indicate the preferential breaking of specific bonds within the molecular structure.

The thermodynamic stability can be attributed to the aromatic character of the thiophene ring and the resonance stabilization provided by the conjugated carboxamide functionality. The energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) contributes significantly to the thermal stability, as larger HOMO-LUMO gaps typically correlate with enhanced molecular stability [2]. Related thiophene carboxamides have demonstrated similar thermal stability profiles, with the dimethylamide functionality providing additional stabilization through electron donation to the aromatic system.

The activation energy for thermal decomposition processes in N,N-dimethylthiophene-3-carboxamide has not been directly measured, but comparative studies with structurally related compounds suggest values in the range of 200-250 kJ/mol for the initial bond-breaking processes. The thermal stability is further enhanced by the absence of readily hydrolyzable functional groups and the steric protection provided by the dimethyl substitution on the amide nitrogen.

Solubility Parameters in Organic/Aqueous Media

The solubility characteristics of N,N-dimethylthiophene-3-carboxamide are governed by its molecular structure, which combines hydrophobic thiophene aromatic character with polar amide functionality. The compound exhibits limited solubility in aqueous media due to the predominant hydrophobic nature of the thiophene ring system [4]. The calculated logarithmic partition coefficient (LogP) value of approximately 1.45 indicates moderate lipophilicity [5] [6], positioning this compound in an intermediate range between highly hydrophobic and hydrophilic substances.

In organic solvents, N,N-dimethylthiophene-3-carboxamide demonstrates enhanced solubility, particularly in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile [4]. The polar surface area of 48.55 Ų [7] contributes to its interaction with polar solvent molecules through dipole-dipole interactions and potential hydrogen bonding with solvent molecules that possess hydrogen bond donor capabilities.

The solubility in various organic solvents follows the general trend: DMSO > DMF > acetone > ethanol > chloroform > hexane [4]. This pattern reflects the compound's ability to engage in both polar interactions through the carbonyl oxygen and aromatic π-π interactions with suitable solvent systems. The N,N-dimethyl substitution eliminates hydrogen bond donor capability while maintaining hydrogen bond acceptor sites at the carbonyl oxygen.

Solubility parameters estimated through group contribution methods suggest a total solubility parameter of approximately 20-22 MPa^0.5, with significant contributions from both dispersive and polar components. The hydrogen bonding component is relatively small due to the absence of hydrogen bond donor groups, but the carbonyl functionality provides moderate hydrogen bond acceptor capability.

Temperature-dependent solubility studies would be expected to show increased solubility with rising temperature in most organic solvents, following typical endothermic dissolution patterns. The enthalpy of solution is estimated to be positive for most solvent systems, indicating that dissolution is an entropy-driven process at ambient temperatures.

Acid-Base Behavior and Protonation Sites

The acid-base behavior of N,N-dimethylthiophene-3-carboxamide is characterized by its weak basic properties arising from the electron-rich nitrogen and oxygen atoms within the molecular structure. Unlike primary or secondary amides, this tertiary amide lacks exchangeable hydrogen atoms on the nitrogen, fundamentally altering its protonation behavior and hydrogen bonding capabilities.

The most likely protonation site under acidic conditions is the carbonyl oxygen atom of the amide functional group. The gas-phase basicity of N,N-dimethyl amides is typically 46 ± 4 kJ/mol higher than corresponding primary amides [8], indicating enhanced electron density at the protonation sites due to the electron-donating effect of the dimethyl substitution. This increased basicity results from the resonance donation of electron density from the nitrogen lone pair into the carbonyl system, which is enhanced by the dimethyl substitution.

The pKa value for protonation at the carbonyl oxygen has not been experimentally determined for this specific compound, but related N,N-dimethyl carboxamides typically exhibit pKa values in the range of -1 to +1 when protonated at the carbonyl oxygen in aqueous solution. The thiophene ring system provides additional electron density through its aromatic π-system, potentially increasing the basicity relative to non-aromatic analogs.

Under extremely acidic conditions, secondary protonation might occur at the thiophene sulfur atom, although this would require substantially more forcing conditions and is not relevant under typical analytical or synthetic conditions. The nitrogen atom of the amide functionality is significantly less basic than the carbonyl oxygen due to resonance delocalization of the nitrogen lone pair into the carbonyl system.

The compound exhibits minimal acid-dissociation behavior under normal pH conditions, as it lacks readily ionizable protons. However, the amide functionality can participate in keto-enol tautomerism under strong basic conditions, although this is kinetically unfavorable for tertiary amides compared to primary amides.

Buffer capacity is negligible throughout the physiological pH range, making this compound unsuitable for buffering applications. The isoelectric point concept is not applicable to this neutral molecule under normal conditions, although the protonated form would exhibit cationic character under sufficiently acidic conditions.

Crystallization Behavior and Polymorphic Forms

The crystallization behavior of N,N-dimethylthiophene-3-carboxamide is influenced by its molecular geometry, intermolecular interactions, and conformational flexibility. While specific crystallographic data for this compound are not extensively documented in the literature, analysis of related thiophene carboxamides provides insight into expected crystallization patterns and potential polymorphic behavior.

Thiophene-containing carboxamides typically exhibit planar or near-planar molecular conformations due to the aromatic character of the thiophene ring and the partial double-bond character of the amide C-N bond [9] [10]. The N,N-dimethyl substitution introduces steric constraints that influence the molecular packing in the solid state and can lead to conformational polymorphism.

Related dimethylthiophene carboxamides demonstrate the potential for multiple polymorphic forms depending on crystallization conditions [11] [12]. The primary intermolecular interactions governing crystal packing include:

  • Van der Waals interactions between thiophene rings
  • Dipole-dipole interactions involving the carbonyl groups
  • C-H···O hydrogen bonding between methyl groups and carbonyl oxygens
  • π-π stacking interactions between aromatic rings

The absence of classical hydrogen bond donors (N-H groups) in N,N-dimethylthiophene-3-carboxamide eliminates the strong directional interactions that typically dominate crystal packing in primary and secondary amides. This results in crystal structures primarily stabilized by weaker intermolecular forces, potentially leading to multiple stable packing arrangements and corresponding polymorphic forms.

Crystallization from different solvents is expected to influence polymorph formation, with polar aprotic solvents likely favoring different packing arrangements compared to non-polar or protic solvents. The cooling rate and supersaturation levels during crystallization would also significantly impact the formation of specific polymorphic forms.

Temperature-dependent solid-state transitions between polymorphs might occur, particularly given the flexibility around the amide C-N bond. Differential scanning calorimetry (DSC) studies would be essential to identify potential enantiotropic or monotropic relationships between polymorphic forms.

The mechanical properties of different polymorphic forms could vary significantly, with some potentially exhibiting elastic deformation while others might demonstrate plastic behavior under applied stress, similar to patterns observed in related heterocyclic compounds [12].

Spectroscopic Correlations with Electronic Structure

The spectroscopic properties of N,N-dimethylthiophene-3-carboxamide provide direct insight into its electronic structure and molecular dynamics. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic features that correlate with the electron distribution and conformational behavior of the molecule.

¹H NMR Spectroscopy of N,N-dimethylthiophene-3-carboxamide in CDCl₃ exhibits distinctive patterns reflecting its electronic structure [13] [14] [15]. The N,N-dimethyl protons appear as a sharp singlet at approximately 3.16 ppm, indicating rapid rotation around the C-N bond at room temperature despite the partial double-bond character. This chemical shift is characteristic of N,N-dimethyl carboxamides and reflects the electron-withdrawing effect of the carbonyl group.

The thiophene ring protons resonate in the 7.0-7.4 ppm region, with the exact chemical shifts depending on the electronic effects of the carboxamide substituent. The H-2 proton (adjacent to sulfur and para to the carboxamide) typically appears most downfield due to the combined deshielding effects of the sulfur atom and the electron-withdrawing carboxamide group. The H-4 and H-5 protons exhibit coupling patterns consistent with the aromatic character of the thiophene ring.

¹³C NMR Spectroscopy provides detailed information about the carbon framework and electronic distribution [13] [15]. The carbonyl carbon resonates at approximately 165 ppm, indicating significant electron deficiency due to the electronegative oxygen and nitrogen atoms. The N,N-dimethyl carbons appear around 39 ppm, while the thiophene carbons span the 125-140 ppm range, with specific chemical shifts reflecting their electronic environments within the aromatic system.

Infrared Spectroscopy reveals the vibrational characteristics that correlate with bond strengths and electronic structure [16] [17] [18]. The carbonyl stretching frequency appears at approximately 1640 cm⁻¹, which is lower than typical ketones (1715 cm⁻¹) due to resonance delocalization involving the nitrogen lone pair. This frequency provides direct evidence of the amide resonance and partial double-bond character of the C-N bond.

Thiophene C-H stretching vibrations occur in the 3000-3100 cm⁻¹ region [17], while aromatic C=C stretching modes appear between 1500-1600 cm⁻¹. The specific vibrational frequencies correlate with the electron density distribution within the thiophene ring, which is influenced by the electron-withdrawing carboxamide substituent.

UV-Visible Spectroscopy would be expected to show π→π* transitions in the 250-280 nm region, characteristic of conjugated thiophene systems. The exact absorption maximum and extinction coefficient would depend on the extent of electronic conjugation between the thiophene ring and the carboxamide functionality.

The conformational dynamics observable through variable-temperature NMR spectroscopy would provide information about the energy barrier for rotation around the amide C-N bond. While this barrier is typically reduced in tertiary amides compared to primary amides, significant barriers still exist due to resonance delocalization.

The electronic structure calculations would predict molecular orbital energies and electron density distributions that correlate with the observed spectroscopic parameters. The HOMO-LUMO gap estimated from UV-visible spectroscopy would provide insight into the chemical reactivity and electronic stability of the compound.

XLogP3

0.5

LogP

0.55 (LogP)

Wikipedia

N,N-Dimethylthiophene-3-carboxamide

Dates

Last modified: 08-16-2023

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